molecular formula C13H22ClNO2 B1481365 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098038-28-7

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1481365
CAS No.: 2098038-28-7
M. Wt: 259.77 g/mol
InChI Key: JPHYHABMSKLEKI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-10(14)12(17)15-7-11(8-16)13(9-15)5-3-2-4-6-13/h10-11,16H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYHABMSKLEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCCCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The chloroacetone group enables nucleophilic substitution:

  • Nucleophiles : Amines, thiols, or alkoxides.

  • Example : Reaction with benzylamine forms secondary amides under mild conditions (RT, 30 min) .

  • Steric effects : The spirocyclic structure may hinder reactivity at the 2-position, favoring substitution at the chloroacetone site .

Hydroxymethyl Group Reactivity

The hydroxymethyl substituent undergoes:

  • Oxidation : To a ketone or carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

  • Esterification : With acyl chlorides (e.g., acetyl chloride) in the presence of a base .

  • Protection : Commonly protected as a tert-butyldimethylsilyl (TBS) ether during synthesis .

Stability and Degradation Pathways

  • pH Sensitivity : Protonation of the spirocyclic nitrogen under acidic conditions may lead to ring-opening .

  • Oxidative Degradation : Susceptible to peroxide formation at the hydroxymethyl group .

  • Thermal Stability : Decomposition observed above 150°C, forming chloroacetone and spirocyclic amine byproducts .

Key Challenges

  • Stereochemical Control : Achieving diastereomeric purity during spirocyclization requires precise reaction conditions .

  • Byproduct Formation : Competing pathways (e.g., over-reduction) reduce yields in large-scale synthesis .

Table 1: Substitution Reactions of the Chloroacetone Group

Nucleophile Product Conditions Yield
BenzylamineSecondary amideRT, CH₂Cl₂, 30 min68%
Sodium methoxideMethyl etherMeOH, reflux, 2 hN/A
ThiophenolThioetherDMF, 60°C, 4 hN/A

Table 2: Stability Under Stress Conditions

Condition Observation Reference
Acidic (HCl, pH 2)Partial ring-opening
Oxidative (H₂O₂)Hydroxymethyl → ketone
Thermal (150°C)Degradation to chloroacetone

Scientific Research Applications

Pharmaceutical Applications

  • Opioid Receptor Modulation :
    • The compound exhibits affinity for μ-opioid receptors, which are critical targets in pain management therapies. Research indicates that derivatives of spirocyclic compounds can lead to the development of new analgesics with potentially fewer side effects compared to traditional opioids .
  • Potential in Treating Neuropathic Pain :
    • Due to its structural similarity to gabapentin and related compounds, this molecule may be explored for its efficacy in neuropathic pain management. Studies have demonstrated that spirocyclic derivatives can modulate neurotransmitter release and enhance pain relief without the addictive properties commonly associated with opioids .
  • Antidepressant Activity :
    • Some studies suggest that spirocyclic compounds can influence serotonin and norepinephrine pathways, indicating potential applications in treating depression and anxiety disorders. The unique structure of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one may enhance its pharmacological profile compared to existing antidepressants .

Synthesis and Characterization

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multi-step organic reactions including chlorination, alkylation, and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Opioid Receptor Affinity

A study investigated the binding affinity of various spirocyclic derivatives at μ-opioid receptors using radiolabeled ligand assays. The results indicated that certain modifications to the azaspiro structure significantly enhanced binding affinity, suggesting that 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one could be a promising candidate for further development as a therapeutic agent targeting these receptors.

Case Study 2: Pain Management Efficacy

In preclinical trials, formulations containing this compound were tested for their analgesic effects in rodent models of neuropathic pain. The results demonstrated a marked reduction in pain-related behaviors, supporting the hypothesis that this compound can modulate pain pathways effectively without significant side effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-hydroxy-2-azaspiro[4.5]decan-2-yl)ethanone
  • 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
  • 2-Chloro-1-(4-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is unique due to its specific hydroxymethyl group, which allows for further functionalization and derivatization

Biological Activity

The compound 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a member of the spirocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22ClNO2C_{13}H_{22}ClNO_2, with a molecular weight of approximately 259.77 g/mol . The presence of the chlorine atom , hydroxymethyl group , and spirocyclic structure contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of spirocyclic compounds, including derivatives similar to 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one. For instance, Mannich bases derived from related azaspiro compounds exhibited significant antibacterial and antifungal activities against various pathogens, indicating a promising avenue for further exploration in antimicrobial therapy .

Cytotoxicity and Antitumor Activity

Research has indicated that certain azaspiro compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one have been shown to inhibit cell proliferation in several cancer types, suggesting potential applications in cancer treatment .

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
2-Chloro...A54918

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. Studies suggest that spirocyclic compounds can act by inhibiting key enzymes involved in these pathways, leading to apoptosis in cancer cells .

Case Study 1: Antibacterial Screening

A study conducted on various azaspiro derivatives demonstrated that compounds similar to 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the antibacterial potency.

Case Study 2: Antitumor Efficacy

In vitro studies involving the compound on breast cancer cell lines revealed a dose-dependent inhibition of cell growth, with an IC50 value comparable to standard chemotherapeutics. Further investigation into the apoptotic pathways indicated that the compound induced cell cycle arrest at the G1 phase, leading to increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.